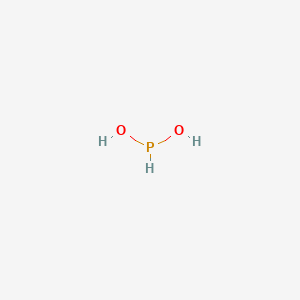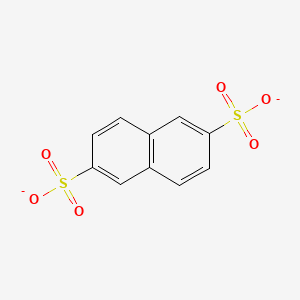
Phosphonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonous acid is a phosphorus oxoacid.
Aplicaciones Científicas De Investigación
Surface and Interface Control in Nanomaterials
Phosphonic acids, including phosphonous acid, are increasingly employed in controlling surface and interface properties in hybrid or composite materials, (opto)electronic devices, and the synthesis of nanomaterials. Their role in surface modification and the analytical techniques for characterizing their environment in nanomaterials are noteworthy (Guerrero et al., 2013).
Crop Protection
Phosphonic acid-based fungicides, also known as phosphonates, have been extensively used as crop protectants since the late 1970s, particularly against foliar and soilborne oomycete diseases. They are significant in protecting forests and sensitive natural ecosystems from pathogens (Dann & McLeod, 2020).
Industrial and Environmental Degradation
The degradation of phosphonates, including in the presence of MnII and molecular oxygen, is a crucial process in various industrial applications such as cooling water systems, oil production, and detergents. Phosphonates are predominantly removed by adsorption onto sludge in wastewater treatment (Nowack & Stone, 2000).
Versatile Applications
Phosphonic acids are utilized for diverse applications due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. They find uses in drug design, bone targeting, surface functionalization, analytical purposes, and as phosphoantigens, covering a broad spectrum of research fields including chemistry, biology, and physics (Sevrain et al., 2017).
Environmental Chemistry
Phosphonates are significant in environmental chemistry due to their usage as chelating agents and scale inhibitors. They have unique properties that greatly affect their environmental behavior, including strong interaction with surfaces and resistance to biodegradation during water treatment (Nowack, 2003).
Photodegradation in Water
The photodegradation of phosphonates in water is another important aspect, where UV light conversion is enhanced in the presence of iron. This process is significant in understanding the fate of phosphonates in the environment, particularly in the conversion of phosphonates and the formation of by-products like aminomethylphosphonic acid (Lesueur et al., 2005).
Synthesis and Biological Applications
Phosphonic acids and their derivatives, such as aminophosphonic acids, have received attention as analogues of natural phosphates and as bioisosteric phosphorus analogues of amino acids. Their resistance to hydrolysis in a biological environment makes them useful in metabolic regulation and potential drug development against various disorders (Orsini et al., 2010).
Biogeochemical Phosphorus Cycling
Phosphonates play a significant role in biogeochemical phosphorus cycling. Their microbial degradation, which was thought to occur only under phosphate limitation, has been shown to be more widespread and plays a significant role in the productivity of ecosystems like oceans (Quinn et al., 2007).
Coordination Chemistry with Rare Earths
Phosphonic acids are used as ligands for metal coordination, especially with rare earths. The variety of structures that can be designed with phosphonic acids is vast, including metal phosphonates and highly porous materials (Clearfield, 2006).
Transition-Metal Phosphonates
Molecular transition-metal phosphonates have emerged as an area of interest, especially involving copper(II), zinc(II), and cadmium(II) phosphonates. Their synthesis and structure have been explored for various applications (Chandrasekhar et al., 2011).
Propiedades
Número CAS |
14332-09-3 |
|---|---|
Nombre del producto |
Phosphonous acid |
Fórmula molecular |
H3O2P |
Peso molecular |
65.996 g/mol |
Nombre IUPAC |
phosphonous acid |
InChI |
InChI=1S/H3O2P/c1-3-2/h1-3H |
Clave InChI |
XRBCRPZXSCBRTK-UHFFFAOYSA-N |
SMILES |
OPO |
SMILES canónico |
OPO |
Otros números CAS |
14332-09-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)
![(1S,2S,10R,12S,13S,15S)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1230420.png)
![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![7-(2,5-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230424.png)
![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
![N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)

![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![2-[(4-Chloro-3-nitrophenyl)-oxomethyl]benzoic acid [2-[di(propan-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1230439.png)
![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)
